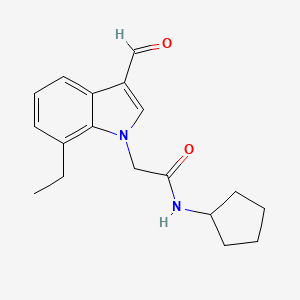

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is a compound that appears to be related to various indole derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar indole-based acetamides are discussed, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of indole-based acetamides typically involves multi-step reactions starting from indole or its derivatives. For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, involves acetylation, ethylation, reduction, and thermal cyclization steps . Similarly, the synthesis of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide and related compounds involves nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide by choosing appropriate starting materials and reaction conditions.

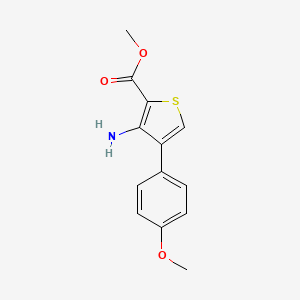

Molecular Structure Analysis

The molecular structure of indole-based acetamides is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring can be functionalized at various positions to yield a wide range of derivatives with different properties. For example, the antioxidant activity of indole derivatives is influenced by the substitution pattern on the phenyl ring . The molecular structure of N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide would include a cyclopentyl group and an ethyl group attached to the indole ring, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole-based acetamides can participate in various chemical reactions, including nucleophilic substitution , cyclization , and condensation . The functional groups present on the indole ring, such as the formyl group in the case of N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, can influence the reactivity and the type of chemical reactions the compound can undergo. These reactions are crucial for the modification of the compound and for the synthesis of more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-based acetamides are determined by their molecular structure. Factors such as solubility, melting point, and stability can be influenced by the nature and position of substituents on the indole ring. For example, the introduction of halogens on the phenyl ring of indole derivatives has been shown to enhance antioxidant activity . The presence of a cyclopentyl group in N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide would likely affect its lipophilicity and could potentially impact its pharmacokinetic properties if the compound were to be used as a drug.

Applications De Recherche Scientifique

Synthesis of Melatonin Analogues : N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide and its analogues are used in the synthesis of new melatonin analogues. These compounds are synthesized through palladium-catalyzed reactions starting from indole or 7-azaindole, utilizing [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium as a catalyst (Guillard, Larraya, & Viaud-Massuard, 2003).

Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides exhibit potential in vitro antiplasmodial properties. These compounds are theorized to act against the plasmodial parasite by inhibiting lactate dehydrogenase, thus hindering the entry of lactate and causing an inhibitory effect (Mphahlele, Mmonwa, & Choong, 2017).

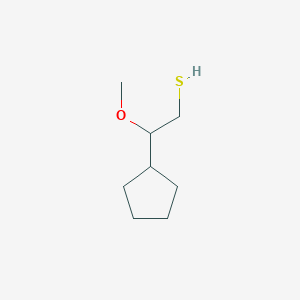

Heterocyclization Reactions : The compound is involved in heterocyclization reactions, particularly in the oxidation of N-[2-(cyclopent-1-enyl)phenyl]acetamides with hydrogen peroxide, leading to the formation of various cyclic compounds (Gataullin, Nasyrov, Shitikova, Spirikhin, & Abdrakhmanov, 2001).

Stereoselective Synthesis : It is used in the stereoselective synthesis of fused 3a-aryloctahydroindoles, which are important in the synthesis of various natural products and pharmaceutical compounds (Saito, Matsuo, & Ishibashi, 2007).

Isolation from Natural Sources : This compound or its derivatives are isolated from natural sources like endophytic fungi and marine bacteria, indicating its presence in various ecosystems and potential for bioactive properties (Li, Ding, Groth, Menzel, Peschel, Voigt, Deng, Sattler, & Lin, 2008).

Mécanisme D'action

Target of Action

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, causing changes that can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

N-cyclopentyl-2-(7-ethyl-3-formylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-13-6-5-9-16-14(12-21)10-20(18(13)16)11-17(22)19-15-7-3-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOPBVZUDQXRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)